molecular formula C6H12ClNO2S B6510699 hexahydro-1H-2??-thieno[3,4-c]pyrrole-2,2-dione hydrochloride CAS No. 1823885-46-6

hexahydro-1H-2??-thieno[3,4-c]pyrrole-2,2-dione hydrochloride

Cat. No. B6510699
CAS RN: 1823885-46-6
M. Wt: 197.68 g/mol
InChI Key: ITHJAEGBLFCBKY-UHFFFAOYSA-N
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Description

Hexahydro-1H-2-thieno[3,4-c]pyrrole-2,2-dione hydrochloride is a chemical compound with the CAS Number: 1172964-41-8 . It has a molecular weight of 197.69 .


Molecular Structure Analysis

The IUPAC name of this compound is hexahydro-2H-thieno [2,3-c]pyrrole 1,1-dioxide hydrochloride . The Inchi Code is 1S/C6H11NO2S.ClH/c8-10 (9)2-1-5-3-7-4-6 (5)10;/h5-7H,1-4H2;1H .

Scientific Research Applications

Organic Solar Cells

Thieno[3,4-c]pyrrole-4,6-dione (TPD) unit, a component of the compound, has been used to construct conjugated polymers for application in fullerene and non-fullerene based Organic Solar Cells (OSCs) . These polymers usually have deep frontier energy levels, wide band gaps with absorption onset around 700 nm and good charge transport properties .

Bulk Heterojunction Solar Cells

A series of well-defined donor–acceptor (D–A) conjugated oligomers incorporating TPD acceptor and two symmetrical thiophene units as donor π-bridge along the axes of triphenyl amine core have been synthesized and explored in bulk heterojunction (BHJ) solar cells . The photovoltaic device containing the donor TPATP1 and the acceptor PC 71 BM at a 1:3 weight ratio exhibited the best efficiency of 1.87% .

Antioxidant Potential

Although not directly related to the compound you asked about, thieno[2,3-b]thiophene derivatives, which are structurally similar, have shown in vitro antioxidant potential . This suggests that the compound you’re interested in might also have potential antioxidant properties, but further research would be needed to confirm this.

Enzyme Inhibition

Thieno[2,3-b]thiophene derivatives have also shown α-glucosidase and β-glucuronidase inhibition . Again, while not directly related to the compound you asked about, this suggests potential applications in enzyme inhibition.

Anticancer Activity

Thieno[2,3-b]thiophene derivatives have shown anticancer activity against PC-3 cell lines . This suggests that the compound you’re interested in might also have potential anticancer properties, but further research would be needed to confirm this.

properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c8-10(9)3-5-1-7-2-6(5)4-10;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHJAEGBLFCBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride

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